3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 17554-34-6
VCID: VC21279653
InChI: InChI=1S/C18H19NO5/c1-23-15-9-7-13(8-10-15)11-16(17(20)21)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
SMILES: COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H19NO5
Molecular Weight: 329.3 g/mol

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

CAS No.: 17554-34-6

Cat. No.: VC21279653

Molecular Formula: C18H19NO5

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid - 17554-34-6

Specification

CAS No. 17554-34-6
Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H19NO5/c1-23-15-9-7-13(8-10-15)11-16(17(20)21)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key ZDCINYLJSSOHBZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a synthetic organic compound with the molecular formula C18H19NO5 and a molecular weight of 329.3 g/mol. It is characterized by its structural complexity, featuring a methoxyphenyl group, a propanoic acid backbone, and a phenylmethoxycarbonylamino substituent. The compound has been studied for its potential applications in pharmaceuticals and organic synthesis due to its functional groups that allow for diverse chemical reactivity .

Synthesis

The synthesis of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. Starting with a methoxybenzene derivative, the process includes:

  • Functionalization of the aromatic ring: Introduction of the methoxy group.

  • Formation of the amino-propanoic acid backbone: This step involves coupling reactions using appropriate amines and carboxylic acids.

  • Attachment of the phenylmethoxycarbonyl group: This is achieved through esterification or amidation reactions.

The synthesis requires precise control over reaction conditions to ensure high yield and purity .

Structural Analysis

The structure of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can be analyzed using various spectroscopic methods:

  • NMR Spectroscopy: Provides insights into the electronic environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like carboxylic acids and aromatic ethers.

These techniques ensure structural verification and purity assessment.

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